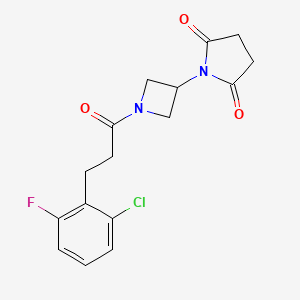

1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a chlorinated and fluorinated phenyl ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Properties

IUPAC Name |

1-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3/c17-12-2-1-3-13(18)11(12)4-5-14(21)19-8-10(9-19)20-15(22)6-7-16(20)23/h1-3,10H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAINZKLNUKOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-chloro-6-fluorophenylpropanoyl intermediate, which is then reacted with azetidine-3-ylamine under controlled conditions to form the azetidine ring. The final step involves the cyclization of the intermediate with pyrrolidine-2,5-dione to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Below is a summary of its efficacy:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Inhibition of HDACs and cell cycle arrest |

| HeLa (Cervical) | 0.50 | Induction of apoptosis |

| A549 (Lung) | 0.45 | Disruption of mitochondrial function |

Case Studies

- MCF-7 Breast Cancer Cells : In vitro studies indicated that the compound significantly inhibits the growth of MCF-7 cells with an IC50 value of 0.28 µM. The mechanism involves HDAC inhibition leading to increased acetylation of histones, resulting in altered gene expression favoring apoptosis.

- HeLa Cervical Cancer Cells : The compound also demonstrated efficacy against HeLa cells, with an IC50 value of 0.50 µM. The observed effects included cell cycle arrest at the G2/M phase and induction of apoptotic pathways.

- A549 Lung Cancer Cells : In A549 cells, the compound showed an IC50 value of 0.45 µM, suggesting a potent effect on lung cancer proliferation through mitochondrial disruption.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic use. Preliminary data suggest moderate absorption and distribution characteristics; however, further studies are needed to evaluate its bioavailability and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(3-(2-Chloro-6-fluorophenyl)propanoyl)pyrrolidine-2,5-dione: Lacks the azetidine ring, which may affect its biological activity.

1-(1-(3-(2-Chlorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione: Similar structure but without the fluorine atom, potentially altering its chemical properties.

Uniqueness

1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, as well as the combination of azetidine and pyrrolidine-2,5-dione moieties. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

The compound 1-(1-(3-(2-Chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule featuring multiple heterocyclic rings, specifically azetidine and pyrrolidine structures. These types of compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C18H19ClFN5O2

- Molecular Weight : 391.83 g/mol

- IUPAC Name : 1-(1-(3-(2-chloro-6-fluorophenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

The presence of the 2-chloro-6-fluorophenyl moiety suggests potential interactions with biological targets, enhancing the molecule's activity.

Antimicrobial Properties

Research has indicated that compounds containing pyrrolidine and azetidine frameworks exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive bacteria and fungi. A study highlighted that certain pyrrolidine-2,3-dione derivatives demonstrated enhanced antibacterial properties due to structural modifications that improved solubility and bioavailability .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. The incorporation of halogenated phenyl groups (like the 2-chloro-6-fluorophenyl in this compound) can enhance cytotoxicity against cancer cell lines. In particular, studies have reported that fluorinated compounds exhibit increased antiproliferative effects against breast and colon cancer cells .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation or survival. For example, the presence of the pyrrolidine ring is associated with the inhibition of certain protein targets that are crucial for cancer cell growth .

Case Studies and Research Findings

Q & A

Q. Critical Parameters :

- Temperature control : Maintain 0–5°C during propanoylation to prevent side reactions.

- Inert atmosphere : Use nitrogen/argon to protect moisture-sensitive intermediates.

- Yield optimization : Monitor reaction progress via TLC or HPLC .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling :

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact.

- For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage :

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural elucidation :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., azetidine C–H protons at δ 3.5–4.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, expected [M+H]+ ion).

- Purity assessment :

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:

Derivative synthesis : Modify the chloro-fluorophenyl group (e.g., replace Cl with Br) or pyrrolidine-dione substituents (e.g., introduce methyl groups).

Computational modeling :

- Use DFT calculations (Gaussian 09) to predict electronic effects of substituents.

- Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases).

Biological testing :

- Screen derivatives in enzyme inhibition assays (IC₅₀) and cell-based viability tests (MTT assay).

- Corrogate activity data with substituent electronegativity/hydrophobicity .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal assays : Validate cytotoxicity in both 2D cell monolayers (e.g., HeLa) and 3D spheroid models.

- Dose-response refinement : Test concentrations spanning 5 logs (e.g., 1 nM–100 µM) to identify off-target effects.

- Structural analogs : Compare activity of the parent compound with derivatives lacking the chloro-fluorophenyl group to isolate pharmacophore contributions .

Advanced: How to address discrepancies in spectral data interpretation during structural elucidation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.